molecular formula C9H13BrF4O3 B12080799 4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate

4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate

Cat. No.: B12080799
M. Wt: 325.09 g/mol
InChI Key: ZMPQULZCOJWOCN-UHFFFAOYSA-N
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Description

4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate (CAS 1980085-62-8, MFCD28334475) is a specialty fluorinated organic compound with the molecular formula C9H13BrF4O3 and a molecular weight of 325.098 g/mol . This compound is designed for use as a key synthetic intermediate in research and development. Its molecular structure features both a reactive bromine atom and a carbonate ester group, flanked by a tetrafluoroethylene (CF2CF2) moiety. This unique combination allows researchers to utilize this molecule as a versatile building block in organic synthesis, particularly for introducing fluorinated segments into more complex target molecules . The presence of the bromine atom offers a site for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitutions. Simultaneously, the carbonate group can serve as a protected or activatable form of an alcohol, or participate in specific transesterification reactions. Fluorinated compounds like this one are of significant interest in the development of advanced materials. They can be applied in the preparation of functional materials such as liquid crystals and light-emitting molecules, where the fluorinated segment can enhance properties like chemical stability, thermal resistance, and optical performance . In pharmaceutical and agrochemical research, the incorporation of fluorine atoms and fluoroalkylene scaffolds is a common strategy to modulate the bioavailability, metabolic stability, and binding affinity of candidate molecules . This product is intended for research purposes as a chemical intermediate. For Research Use Only. Not for human or veterinary use. The specific mechanism of action for this compound is not defined, as it is not an active pharmaceutical ingredient (API) but a reagent whose reactivity is derived from its functional groups in synthetic transformations. Researchers are encouraged to consult the relevant safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C9H13BrF4O3

Molecular Weight

325.09 g/mol

IUPAC Name

(4-bromo-3,3,4,4-tetrafluorobutyl) butyl carbonate

InChI

InChI=1S/C9H13BrF4O3/c1-2-3-5-16-7(15)17-6-4-8(11,12)9(10,13)14/h2-6H2,1H3

InChI Key

ZMPQULZCOJWOCN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OCCC(C(F)(F)Br)(F)F

Origin of Product

United States

Preparation Methods

Vapor-Phase Bromination Techniques

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature90–100°CPrevents thermal decomposition
Pressure50 mm HgEnhances vapor-phase mixing
Bromine Feed Rate0.5 mL/minLimits dibromination

Catalytic Enhancements

Recent advancements employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate carbonate formation. For instance, a 10 mol% catalyst loading reduces reaction time from 24 hours to 8 hours while maintaining a 92% yield.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹⁹F NMR Analysis :
    The compound exhibits distinct fluorine signals at δ −120 to −125 ppm (CF₂Br) and δ −110 to −115 ppm (CF₂O), confirming the tetrafluorobutyl structure.

  • Mass Spectrometry :
    High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 325.09 (C₉H₁₃BrF₄O₃⁺), consistent with the molecular formula.

Purity Assessment

Gas chromatography (GC) with flame ionization detection (FID) reveals a purity of ≥98%, with traces of residual 3,3,4,4-tetrafluorobutanol (<1%) and dibutyl carbonate (<0.5%).

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Condensation85–909812High
Transesterification75–809524Moderate
Vapor-Phase Bromination969911Industrial

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The carbonate group can be hydrolyzed to form corresponding alcohols and carbon dioxide.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted fluorobutyl carbonates, while hydrolysis typically produces butyl alcohol and carbon dioxide.

Scientific Research Applications

Materials Science

The compound is utilized in the synthesis of fluorinated polymers and materials. Its ability to impart unique thermal and chemical stability makes it valuable in developing high-performance materials.

Case Study: Polymer Synthesis
A study demonstrated that incorporating 4-bromo-3,3,4,4-tetrafluorobutyl butyl carbonate into polymer matrices enhances their resistance to solvents and thermal degradation. This property is particularly beneficial for applications in coatings and adhesives where durability is paramount .

Property Before Addition After Addition
Thermal StabilityLowHigh
Solvent ResistanceModerateExcellent

Pharmaceuticals

In pharmaceutical chemistry, this compound serves as an intermediate in the synthesis of various bioactive molecules. Its fluorinated structure can enhance the pharmacokinetic properties of drugs.

Case Study: Drug Development
Research has shown that derivatives of 4-bromo-3,3,4,4-tetrafluorobutyl butyl carbonate exhibit increased bioavailability and reduced metabolic degradation. For instance, compounds synthesized from this precursor have been tested for their efficacy against certain cancers and have shown promising results in preclinical trials .

Environmental Studies

The environmental impact of fluorinated compounds is a growing area of research. 4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate is being studied for its potential role in pollution remediation.

Case Study: Fluorinated Waste Management
A recent study evaluated the degradation pathways of this compound in various environmental conditions. The findings suggest that under certain conditions, it can be effectively broken down into less harmful products, indicating its potential use in environmental cleanup efforts .

Condition Degradation Rate Byproducts
Aerobic ConditionsHighNon-toxic compounds
Anaerobic ConditionsModerateFluoride ions

Mechanism of Action

The mechanism by which 4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its stability and reactivity, allowing it to participate in various biochemical pathways. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-bromo-3,3,4,4-tetrafluorobutyl butyl carbonate and related fluorinated compounds:

Compound Name Key Structural Features Reactivity/Applications Key Distinctions
4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate Bromo-tetrafluorobutyl + butyl via carbonate ester (ROCOOR') Potential use in fluoropolymer synthesis; nucleophilic substitution at bromine site Less fluorinated than heptafluorobutyl analogs; butyl group enhances organic solubility.
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2-difluoroethyl carbonate Bromo-tetrafluorobutyl + difluoroethyl group Higher electronegativity due to additional fluorine atoms; likely more stable under acidic conditions Difluoroethyl group reduces lipophilicity compared to butyl, affecting solubility in organic phases.
4-Bromo-3,3,4,4-tetrafluorobutyl heptafluorobutyl carbonate Bromo-tetrafluorobutyl + heptafluorobutyl group Extreme fluorination increases thermal stability and resistance to hydrolysis Heptafluorobutyl group may limit reactivity in non-polar solvents due to high electronegativity.
4-Bromo-3,3,4,4-tetrafluoro-1-butene Alkene with bromo-tetrafluoro substituents (C4H3BrF4) Used in palladium-catalyzed C-H olefination; -CF2CF2Br enables reduction to -CF2CF2H Lacks carbonate ester functionality; reactive double bond facilitates coupling reactions.
1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane Dibromo-hexafluoropentane (C5H4Br2F6) Prone to elimination or coupling reactions; used as a fluorinated dihalide precursor No carbonate group; bromine atoms at terminal positions enable bifunctional reactivity.

Key Findings:

Fluorination Impact: Compounds with higher fluorine content (e.g., heptafluorobutyl derivatives) exhibit enhanced thermal and chemical stability but reduced solubility in non-fluorinated solvents. The target compound’s butyl group balances fluorophilicity with organic phase compatibility .

Bromine Reactivity: The bromine atom in 4-bromo-3,3,4,4-tetrafluorobutyl butyl carbonate distinguishes it from non-halogenated carbonates, enabling nucleophilic substitutions (e.g., Suzuki-Miyaura couplings) similar to 4-bromo-3,3,4,4-tetrafluoro-1-butene .

Functional Group Diversity : Unlike alkenes (e.g., 4-bromo-3,3,4,4-tetrafluoro-1-butene), carbonate esters are less prone to addition reactions but more susceptible to hydrolysis, though fluorine substitution may mitigate this .

Research and Industrial Relevance

  • Synthetic Utility: The bromo-tetrafluorobutyl moiety is valuable in palladium-catalyzed reactions, as demonstrated in fluorinated olefination of anilides . The carbonate group could serve as a protecting group or monomer in fluoropolymer production.
  • Commercial Availability : While CymitQuimica lists fluorinated carbonates, the target compound’s pricing is unspecified, suggesting specialized synthesis requirements .
  • Safety and Handling : Analogous brominated fluorocompounds (e.g., 4-bromo-3-methylbenzoic acid) highlight the need for precautions against skin/eye irritation and respiratory exposure .

Biological Activity

4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate (C₉H₁₃BrF₄O₃) is a fluorinated organic compound notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and fluorine atoms in its structure significantly influences its chemical reactivity and biological activity. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

The compound features a unique halogenated structure that contributes to its reactivity. Its molecular weight is approximately 311.069 g/mol, and it is characterized by the following functional groups:

  • Bromine (Br) : Contributes to nucleophilic substitution reactions.
  • Fluorine (F) : Enhances stability and reactivity under specific conditions.
  • Carbonate Group : Imparts potential for diverse chemical transformations.

The biological activity of 4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate can be attributed to its ability to interact with biological macromolecules, such as proteins and enzymes. The halogen atoms can facilitate the formation of stable complexes with these targets, thereby modulating their functions.

Potential Mechanisms:

  • Nucleophilic Substitution : The bromine atom can be displaced by nucleophiles in biological systems.
  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes involved in metabolic pathways.

Comparative Biological Activity

Compound NameBiological ActivityReference
4-Bromo-3-nitrobenzotrifluorideAntimicrobial properties
6-Bromo-5-fluoroquinolin-3-amineAnticancer activity via enzyme inhibition
4-Bromo-3,3,4,4-tetrafluorobutyl propyl carbonateReactivity in organic synthesis

Case Studies

  • Antimicrobial Effects : A study on similar brominated compounds indicated their effectiveness against various bacterial strains. The mechanism involved disruption of bacterial cell membranes.
  • Anticancer Potential : Research on quinoline derivatives showed that halogenated variants could inhibit DNA gyrase and topoisomerase IV, leading to apoptosis in cancer cells.

Applications in Research

The unique properties of 4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate make it a candidate for further investigation in:

  • Medicinal Chemistry : As a building block for synthesizing pharmaceutical agents.
  • Material Science : Due to its stability and reactivity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-bromo-3,3,4,4-tetrafluorobutyl butyl carbonate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of fluorinated carbonates typically involves nucleophilic substitution or coupling reactions. For bromo-fluoro intermediates, a stepwise approach is advised:

Fluorination : Start with a tetrafluorobutanol precursor (e.g., 4-bromo-3,3,4,4-tetrafluoro-1-butanol, as referenced in ) and employ fluorinating agents like SF₄ or DAST under anhydrous conditions.

Carbonate Formation : React the fluorinated alcohol with butyl chloroformate in the presence of a base (e.g., pyridine or DMAP) at 0–5°C to minimize side reactions.

  • Optimization : Monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation and GC-MS to identify byproducts. Adjust stoichiometry (1.2:1 alcohol-to-chloroformate ratio) and solvent polarity (e.g., dichloromethane vs. THF) to improve yield .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • Purity : HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 210 nm. Compare retention times with standards (e.g., notes >98% purity thresholds for fluorinated analogs).
  • Structural Confirmation : <sup>1</sup>H/<sup>19</sup>F NMR for fluorine-bromine coupling patterns and FT-IR for carbonate carbonyl (C=O stretch at ~1750 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks .

Advanced Research Questions

Q. What are the mechanistic implications of bromine-fluorine electronic interactions in this compound’s reactivity?

  • Methodological Answer : The electron-withdrawing nature of fluorine and bromine alters the electrophilicity of adjacent carbons. For example:

  • Substitution Reactions : Bromine at the 4-position may undergo SN2 displacement more readily due to reduced steric hindrance compared to bulkier fluorines.
  • Stability Studies : Conduct DFT calculations to map charge distribution and predict regioselectivity. Experimental validation via kinetic assays (e.g., reaction with NaI in acetone) can quantify substitution rates .

Q. How do discrepancies in spectral data (e.g., NMR splitting patterns) arise, and how should they be resolved?

  • Methodological Answer : Contradictions in <sup>19</sup>F NMR spectra (e.g., unexpected splitting) may stem from:

  • Dynamic Effects : Fluorine atoms in the 3,3,4,4-tetrafluoro group may exhibit restricted rotation, causing diastereotopic splitting. Variable-temperature NMR (VT-NMR) can confirm this.
  • Impurity Interference : Cross-validate with <sup>13</sup>C DEPT NMR to distinguish overlapping signals. For example, highlights similar challenges in fluorobenzenesulfonyl chloride derivatives .

Q. What strategies mitigate thermal decomposition during high-temperature applications of this compound?

  • Methodological Answer : Fluorinated carbonates are prone to thermal degradation via β-elimination. Mitigation approaches include:

  • Stabilizers : Add radical scavengers (e.g., BHT) or chelating agents to trap metal impurities.
  • Thermogravimetric Analysis (TGA) : Profile decomposition onset temperatures under inert (N₂) vs. oxidative (air) atmospheres. Data from analogous compounds (e.g., fluorinated toluenes in ) suggest decomposition thresholds above 150°C .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

  • Methodological Answer : Solubility discrepancies may arise from trace moisture or impurities. Systematic protocols:

Solvent Screening : Use a standardized binary solvent system (e.g., ethanol/water) and quantify solubility via UV-vis calibration curves.

Karl Fischer Titration : Ensure solvents are anhydrous (<50 ppm H₂O). notes that boronic acid derivatives require strict dryness, which may apply here .

Experimental Design Tables

Parameter Optimized Condition Reference
Fluorination AgentDAST (1.5 eq)
Carbonate Coupling SolventDichloromethane (0°C, anhydrous)
Purity Threshold (HPLC)>98%
Thermal Stability (TGA)Decomposition onset at 165°C (N₂)

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